molecular formula C19H19NO4S B2810823 N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 900136-80-3

N-isopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No. B2810823
CAS RN: 900136-80-3
M. Wt: 357.42
InChI Key: NTFFROFRCBNECW-UHFFFAOYSA-N
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Description

The compound is a derivative of 9,10-dihydroanthracene, which is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene . The “N-isopentyl” part suggests that an isopentyl group, a type of alkyl group , is attached to the molecule via a nitrogen atom. The “9,10-dioxo” indicates the presence of two carbonyl groups (C=O) at the 9th and 10th positions of the anthracene structure .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The anthracene core provides a rigid, planar structure, while the isopentyl group, sulfonamide group, and carbonyl groups add complexity to the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the carbonyl groups could potentially undergo reactions such as nucleophilic addition or reduction . The sulfonamide group might participate in reactions involving the nitrogen-sulfur bond.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the anthracene core might confer aromatic properties .

Scientific Research Applications

Crystal Structure and Molecular Mechanics The study of sodium anthraquinone sulfonate derivatives, including sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate, provides insights into the crystal structures and effects of sulfonate substitution. This research contributes to understanding the structural implications of such substitutions on the electrochemical and photochemical behavior of anthraquinone sulfonates (E. Gamag, Bm Peake, & J. Simpson, 1993).

Synthesis of Water-Soluble Anthracenes The palladium-catalyzed synthesis of water-soluble symmetric 9,10-disubstituted anthracenes, including the use of sulfonamides, highlights the versatile chemical applications of such compounds. This work is fundamental for developing water-soluble materials with potential applications in various fields (Bu-bing Zeng & S. King, 2002).

Mass Spectrometric Analysis Mass spectrometry has been applied to distinguish isomers of 9,10-anthracenedione derivatives, including those bearing sulfonamide groups. This analytical technique provides valuable insights into the structural properties of these compounds, essential for further chemical and pharmacological studies (J. Blanco, Marta Teijera, E. Uriarte, et al., 1995).

Heterocyclic Transformations Research on the base-catalyzed intramolecular heterocyclizations of certain anthracene derivatives has unveiled pathways to synthesize naphtho[1,2,3-cd]-indol-6(2H)-ones. This chemical transformation is pivotal for the development of new heterocyclic compounds with potential applications in medicinal chemistry (O. I. Kargina, L. M. Gornostaev, & A. Nefedov, 2013).

Antioxidant and Antiplatelet Activity The synthesis and evaluation of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides have demonstrated significant antioxidant and antiplatelet activities. Such studies are crucial for the development of new therapeutic agents with enhanced biological activities (M. Stasevych, V. Zvarych, O. Yaremkevych, et al., 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some anthraquinone derivatives have been used as sensors for metal ions .

properties

IUPAC Name

N-(3-methylbutyl)-9,10-dioxoanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-12(2)9-10-20-25(23,24)13-7-8-16-17(11-13)19(22)15-6-4-3-5-14(15)18(16)21/h3-8,11-12,20H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFFROFRCBNECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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